An In-depth Technical Guide to N-Phenyl-p-phenylenediamine Monohydrochloride
An In-depth Technical Guide to N-Phenyl-p-phenylenediamine Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activity of N-Phenyl-p-phenylenediamine Monohydrochloride (CAS 2198-59-6). This document is intended to serve as a valuable resource for professionals in research and development.
Chemical Identity and Physical Properties
N-Phenyl-p-phenylenediamine monohydrochloride is the hydrochloride salt of N-Phenyl-p-phenylenediamine. The addition of the hydrochloride moiety generally influences the compound's solubility and stability compared to its free base form.
Table 1: Chemical Identifiers for N-Phenyl-p-phenylenediamine Monohydrochloride
| Identifier | Value |
| CAS Number | 2198-59-6 |
| Molecular Formula | C₁₂H₁₃ClN₂ |
| Molecular Weight | 220.7 g/mol [1] |
| IUPAC Name | N¹-phenylbenzene-1,4-diamine;hydrochloride |
| Synonyms | 4-Aminodiphenylamine hydrochloride, p-Semidine hydrochloride |
Table 2: Physicochemical Properties of N-Phenyl-p-phenylenediamine and its Monohydrochloride Salt
| Property | N-Phenyl-p-phenylenediamine (Free Base) | N-Phenyl-p-phenylenediamine Monohydrochloride |
| Melting Point | 70.0-77.0°C[2] | Not experimentally determined |
| Boiling Point | 354 °C[3] | 354.70 °C (estimated)[4] |
| Solubility | Insoluble in water[5]. Soluble in ethanol.[3] | Water: 3.829 x 10⁴ mg/L at 25°C (estimated)[4] |
| Appearance | Dark brown or dark purple to dark gray crystals or powder[2] | Blue-Gray Powder |
| Vapor Pressure | - | 0.000033 mmHg @ 25.00 °C (estimated)[4] |
| Flash Point | 199 °C | 197.80 °C (estimated)[4] |
| logP (o/w) | - | 1.287 (estimated)[4] |
Experimental Protocols
Synthesis of N-Phenyl-p-phenylenediamine Monohydrochloride
A common method for the synthesis of N-Phenyl-p-phenylenediamine monohydrochloride involves the reaction of the free base, N-Phenyl-p-phenylenediamine, with hydrochloric acid.
Protocol:
-
Dissolve N-Phenyl-p-phenylenediamine in a suitable organic solvent, such as ethanol or isopropanol.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting material or excess acid.
-
Dry the product under vacuum to obtain pure N-Phenyl-p-phenylenediamine monohydrochloride.
Caption: Synthesis workflow for N-Phenyl-p-phenylenediamine Monohydrochloride.
Analytical Methods
A reversed-phase HPLC method can be employed for the analysis of N-Phenyl-p-phenylenediamine monohydrochloride. The amine salt can be converted to the free amine upon injection by using a buffered mobile phase.
Protocol:
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Column: C18 stationary phase (e.g., Phenomenex C18, 100 mm x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) can be used. The aqueous phase should be buffered to a neutral pH (e.g., with a phosphate buffer) to ensure the conversion of the salt to the free amine.
-
Flow Rate: 0.55 ml/min.
-
Detection: UV detection at a wavelength of 242 nm.[6]
-
Sample Preparation: Dissolve a known amount of N-Phenyl-p-phenylenediamine monohydrochloride in the mobile phase to prepare a stock solution. Further dilutions can be made as required.
Caption: HPLC analysis workflow.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can be used to identify the characteristic functional groups present in N-Phenyl-p-phenylenediamine monohydrochloride. The spectrum would show characteristic peaks for N-H stretching of the primary and secondary amines, as well as aromatic C-H and C=C stretching. The presence of the hydrochloride salt may cause shifts in the amine-related peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the compound. The spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Spectra for N-phenyl-p-phenylenediamine, hydrochloride are available in public databases.[7]
Biological Activity and Toxicology
The biological activity and toxicological profile of N-Phenyl-p-phenylenediamine monohydrochloride are primarily inferred from studies on the free base, N-Phenyl-p-phenylenediamine.
Toxicology Summary
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Acute Toxicity: The oral median lethal dose (LD₅₀) of N-Phenyl-p-phenylenediamine in rats has been reported to be in the range of 464 mg/kg to 1,000 mg/kg.[8]
-
Skin Sensitization: N-Phenyl-p-phenylenediamine is a known skin sensitizer and can cause allergic contact dermatitis.[8]
-
Irritation: The compound can cause irritation to the skin and eyes.[8]
-
Developmental Toxicity: Oral administration to female rats showed maternal and fetal toxicity at a dose of 100 mg/kg, but it was not considered teratogenic. Dermal application of a hair dye formulation containing 2.0% N-Phenyl-p-phenylenediamine did not show developmental toxicity in rats and mice.[8]
-
Carcinogenicity: Studies in rats and female mice did not show evidence of carcinogenicity. However, male mice showed a non-dose-dependent increased incidence of hepatocellular neoplasms.[8]
Signaling Pathways
Specific signaling pathways for N-Phenyl-p-phenylenediamine monohydrochloride have not been extensively studied. However, research on the parent compound, p-phenylenediamine, has shown that it can induce apoptosis in human urothelial cells. This process is mediated by the generation of reactive oxygen species (ROS) and involves the mitochondrial pathway. Furthermore, it has been observed to inhibit the NF-κB, mTOR, and Wnt signaling pathways.
Caption: Potential signaling pathways affected by p-phenylenediamine.
References
- 1. CAS RN 2198-59-6 | Fisher Scientific [fishersci.com]
- 2. N-Phenyl-p-phenylenediamine, 98% 1000 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. Buy N-Phenyl-p-phenylenediamine | 101-54-2 [smolecule.com]
- 4. N-phenyl-p-phenylenediamine HCl, 2198-59-6 [thegoodscentscompany.com]
- 5. N-PHENYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. spectrabase.com [spectrabase.com]
- 8. View Attachment [cir-reports.cir-safety.org]
